(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
CAS No.:
Cat. No.: VC16373458
Molecular Formula: C26H18ClNO5
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H18ClNO5 |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate |
| Standard InChI | InChI=1S/C26H18ClNO5/c1-28-14-16(21-12-18(31-2)8-10-22(21)28)11-24-25(29)20-9-7-19(13-23(20)33-24)32-26(30)15-3-5-17(27)6-4-15/h3-14H,1-2H3/b24-11+ |
| Standard InChI Key | VHWTXYQSKDAFOQ-BHGWPJFGSA-N |
| Isomeric SMILES | CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl |
Introduction
Chemical Information
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IUPAC Name: (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
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Molecular Formula: C24H18ClNO5
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Molecular Weight: Approximately 435.86 g/mol
Functional Groups
The compound contains:
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Indole Derivative: A 5-methoxy-substituted indole ring with a methyl group at position 1.
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Benzofuran Core: A dihydrobenzofuran ring system with a ketone group at position 3.
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Aromatic Ester: A benzoate group substituted with a chlorine atom at the para position.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Condensation Reaction:
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The formation of the central (2E)-methylidene linkage could be achieved through an aldol condensation between a benzofuran ketone derivative and an aldehyde-functionalized indole.
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Esterification:
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The ester bond between the benzofuran system and the 4-chlorobenzoic acid may be formed via Fischer esterification or direct coupling using activating agents like DCC (dicyclohexylcarbodiimide).
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Spectroscopic Data
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR would confirm the presence of aromatic protons, methoxy groups, and the methylidene linkage.
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Infrared Spectroscopy (IR):
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Strong absorption bands for carbonyl groups (C=O) in the ester and ketone regions (~1700 cm).
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Aromatic C-H stretching vibrations (~3000 cm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 436 (corresponding to [M+H]).
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Potential Applications
This compound's structural features suggest possible bioactivity, particularly in:
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Anticancer Research:
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The indole moiety is known for its cytotoxic properties against tumor cells.
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Antimicrobial Studies:
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Benzofuran derivatives have shown antimicrobial activity in previous studies.
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Drug Design:
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The combination of indole and benzofuran scaffolds may exhibit dual-targeting mechanisms in biological systems.
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In Silico Predictions
Using tools like SwissADME or molecular docking studies, this compound could be evaluated for:
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Drug-likeness properties (e.g., Lipinski's Rule of Five).
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Binding affinities to specific protein targets.
Comparative Analysis with Related Compounds
| Feature | Current Compound | Related Indole-Benzofuran Derivatives |
|---|---|---|
| Functional Groups | Methoxy-indole, benzofuran ketone, chlorobenzoate | Similar scaffolds but different substitutions |
| Bioactivity Potential | Anticancer, antimicrobial | Antioxidant, enzyme inhibition |
| Synthetic Complexity | Moderate | Ranges from simple to complex depending on substituents |
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